molecular formula C15H15N5 B12250667 N-(2-phenylethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

N-(2-phenylethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B12250667
M. Wt: 265.31 g/mol
InChI Key: RLIGIAJNZSKZTC-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a phenylethyl group and a pyrazolyl group, which contribute to its distinctive chemical properties and reactivity.

Properties

Molecular Formula

C15H15N5

Molecular Weight

265.31 g/mol

IUPAC Name

N-(2-phenylethyl)-6-pyrazol-1-ylpyrimidin-4-amine

InChI

InChI=1S/C15H15N5/c1-2-5-13(6-3-1)7-9-16-14-11-15(18-12-17-14)20-10-4-8-19-20/h1-6,8,10-12H,7,9H2,(H,16,17,18)

InChI Key

RLIGIAJNZSKZTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=CC(=NC=N2)N3C=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Substitution with Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction, where the pyrimidine core reacts with a phenylethyl halide in the presence of a base such as potassium carbonate.

    Introduction of Pyrazolyl Group: The pyrazolyl group can be added through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the pyrimidine or pyrazole rings are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, aryl halides, bases (e.g., potassium carbonate)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-phenylethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine has been explored for various scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the fields of oncology and neurology.

    Industry: The compound may be used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. Detailed studies are required to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenylethyl)-6-(1H-imidazol-1-yl)pyrimidin-4-amine
  • N-(2-phenylethyl)-6-(1H-triazol-1-yl)pyrimidin-4-amine
  • N-(2-phenylethyl)-6-(1H-tetrazol-1-yl)pyrimidin-4-amine

Uniqueness

N-(2-phenylethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to the presence of the pyrazolyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

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